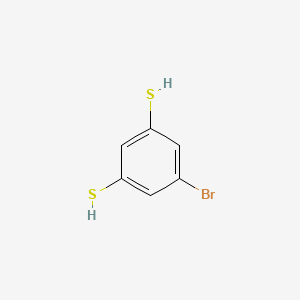

5-Bromo-1,3-benzenedithiol

Descripción general

Descripción

5-Bromo-1,3-benzenedithiol: is an organosulfur compound with the molecular formula C6H5BrS2 . It is characterized by the presence of a bromine atom and two thiol groups attached to a benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-benzenedithiol typically involves the bromination of 1,3-benzenedithiol. One common method includes the reaction of 1,3-benzenedithiol with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle the reactive bromine and thiol groups.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Bromo-1,3-benzenedithiol can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are often performed in alcohol or aqueous solutions.

Substitution: Amines, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

Oxidation: Disulfides.

Reduction: Thiolates.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-1,3-benzenedithiol serves as a versatile building block in synthetic organic chemistry. Its structure allows for various functionalization reactions, which can lead to the synthesis of more complex molecules.

Key Reactions

- Nucleophilic Substitution : The presence of bromine makes it an excellent substrate for nucleophilic substitution reactions, enabling the introduction of various functional groups.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form carbon-carbon bonds.

Biochemical Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer research.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of arsenic(III) complexes with bidentate ligands including this compound on human acute promyelocytic leukemia cells (NB4). The results showed that these complexes exhibited notable cytotoxicity with IC50 values around 10 µM, indicating potential therapeutic applications against specific types of cancer .

Materials Science

In materials science, this compound is utilized in the development of novel materials due to its thiol groups which can form stable bonds with metals and other substrates.

Applications

- Metal Coordination : The thiol groups allow for the formation of metal complexes that can be used in catalysis or as sensors.

- Polymer Chemistry : It can be used as a cross-linking agent in polymer synthesis to enhance material properties.

Analytical Chemistry

Due to its distinctive spectral properties, this compound is employed in analytical chemistry for various characterization techniques.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) : The compound provides clear NMR signals that are useful for structural elucidation.

- Mass Spectrometry : It can be analyzed using mass spectrometry to determine molecular weight and structural information.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for functionalization and cross-coupling reactions | Synthesis of complex organic molecules |

| Biochemical Research | Investigates cytotoxic effects on cancer cells | Arsenic(III) complexes with potential therapeutic use |

| Materials Science | Used in metal coordination and polymer chemistry | Development of new catalytic materials |

| Analytical Chemistry | Employed in NMR and mass spectrometry for characterization | Structural elucidation of synthesized compounds |

Mecanismo De Acción

The mechanism of action of 5-Bromo-1,3-benzenedithiol involves the reactivity of its thiol groups. Thiol groups can form disulfide bonds with other thiol-containing molecules, which is a key interaction in many biological and chemical processes. The bromine atom can also participate in substitution reactions, allowing the compound to be modified or used as a precursor in various synthetic pathways.

Comparación Con Compuestos Similares

1,3-Benzenedithiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-1,3-benzenedithiol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

5-Iodo-1,3-benzenedithiol: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.

Uniqueness: 5-Bromo-1,3-benzenedithiol is unique due to the presence of both bromine and thiol groups, which allows it to participate in a wide range of chemical reactions. The bromine atom provides a site for nucleophilic substitution, while the thiol groups can engage in oxidation, reduction, and disulfide bond formation. This combination of functional groups makes it a versatile compound in both research and industrial applications.

Actividad Biológica

5-Bromo-1,3-benzenedithiol, also known by its CAS number 1219501-75-3, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, anti-inflammatory effects, and other relevant pharmacological activities.

- Molecular Formula : C₆H₅BrS₂

- Molecular Weight : 221.13 g/mol

- Synonyms : 1-Bromo-3,5-dimercaptobenzene

This compound features two thiol (-SH) groups which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing significant effects on cell viability and inflammatory pathways.

Anti-inflammatory Properties

A notable study highlighted the anti-inflammatory effects of compounds structurally related to this compound. For example, a compound from Polysiphonia morrowii demonstrated significant inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced models. Although this study did not directly evaluate this compound, the structural similarities suggest potential for similar activity.

The mechanisms through which this compound may exert its biological effects include:

- Reactive Oxygen Species (ROS) Modulation : Compounds with thiol groups often interact with ROS, potentially reducing oxidative stress in cells.

- Inhibition of NF-κB Pathway : Inhibiting the NF-κB pathway could lead to decreased expression of inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Studies : Similar dithiols have been evaluated for their ability to induce apoptosis in cancer cells. The presence of bromine may enhance the reactivity and selectivity towards cancerous cells due to increased electrophilicity.

- Inflammatory Response : The inhibition of NO production and COX-2 expression has been documented in studies involving structurally analogous compounds. This suggests that this compound might also possess anti-inflammatory properties.

Propiedades

IUPAC Name |

5-bromobenzene-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCKAJHIBGSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659956 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-75-3 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.